4-methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide
Description
4-Methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide is a compound with the molecular formula C11H9N3O4S and a molecular weight of 279.276 g/mol . This compound is part of a class of chemicals known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring in its structure contributes significantly to its biological activity .
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-18-9-3-2-7(6-8(9)14(16)17)10(15)13-11-12-4-5-19-11/h2-6H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTWAZJHBSUIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2-aminothiazole under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-Methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The thiazole ring can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium dithionite, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activity.
Biology: The compound is studied for its antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects . The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as 2-aminothiazole and 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide . Compared to these compounds, 4-methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both a methoxy and a nitro group on the benzamide ring, which may enhance its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
